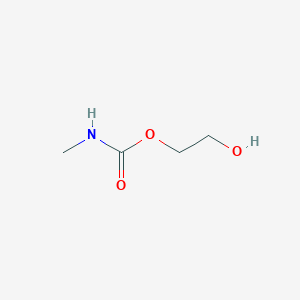

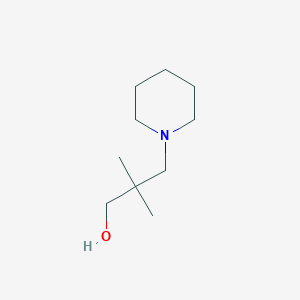

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

Overview

Description

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol (DMPP) is a cyclic ether compound derived from piperidine. It is a versatile and important building block for organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. DMPP is also used in the synthesis of other organic compounds and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Analysis

1-Substituted Piperidines : The synthesis and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol are described. This includes a discussion of 2-(piperidin-1-yl)ethan-1-ol or 3-(piperidin-1-yl)propan-1-ols and their derivatives such as cloperastine, benproperine, pipazetate, and raloxifene. The derivative of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, fenpiverinium bromide, is also included in the discussion, providing a broad overview of the structural diversity and potential applications of these compounds (Vardanyan, 2018).

Crystal Structures of Piperidinyl Derivatives : The crystal structures of various 4-benzylpiperidinyl derivatives, including threo-ifenprodil, a potent NMDA receptor antagonist, and two biologically active compounds, were analyzed. The study provides detailed insights into the molecular geometry, including the conformations of the piperidine rings and the overall molecular shapes. The crystal packing and intermolecular interactions, such as hydrogen bonds and van der Waals interactions, are also discussed, shedding light on the structural intricacies of these compounds (Kubicki & Codding, 2003).

Biological Activity and Potential Applications

Antidepressant Activity : A study on the synthesis of rigid analogues of a Selective Serotonin Reuptake Inhibitor (SSRI), benzene propanamine, and their evaluation for antidepressant activity provides insight into the potential therapeutic applications of these compounds. The synthesized compounds were tested for their effects on gross behavior and specific activities related to antidepressant effects, revealing some to exhibit fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).

Antiproliferative Activity in Tumor Research : A study focusing on the methyl substitution on the piperidine ring of certain derivatives explored their sigma-subtype affinities and selectivities. The antiproliferative activity of these compounds was evaluated in rat C6 glioma cells, revealing their potential in tumor research and therapy. The findings highlight the significance of specific chemical modifications in enhancing the biological activity and selectivity of these compounds (Berardi et al., 2005).

Interaction with DNA : The interaction of Mannich base derivatives with fish sperm double-stranded DNA was investigated, revealing a decrease in the oxidation signal of guanine. This suggests potential interactions between these derivatives and DNA, which could be of interest in the development of DNA-targeted agents or drug candidates (Istanbullu et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name |

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWXFBWZVICIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304434 | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4667-61-2 | |

| Record name | 4667-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)